molecular formula C6H10ClNO2 B2408952 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride CAS No. 1222197-27-4

2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride

Cat. No.: B2408952
CAS No.: 1222197-27-4
M. Wt: 163.6
InChI Key: SEOSEDKYAKQKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride is an organic compound that belongs to the class of pyrroles. It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

The compound 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride is known to interact with various biomolecules. It contains a maleimide group that can react with a thiol group to form a covalent bond . This property allows it to connect biomolecules with a thiol, making it a useful tool in biochemical reactions .

Cellular Effects

Given its ability to form covalent bonds with thiol-containing biomolecules , it may influence cell function by modifying proteins and other cellular components

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its ability to form covalent bonds with thiol groups This can lead to the modification of biomolecules, potentially influencing enzyme activity, gene expression, and other molecular processes

Metabolic Pathways

Given its ability to form covalent bonds with thiol groups , it may interact with enzymes or cofactors in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride typically involves the reaction of maleic anhydride with glycine. The reaction proceeds through the formation of an intermediate maleimide, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The pyrrole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Oxo derivatives of the pyrrole ring.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Functionalized pyrrole derivatives.

Scientific Research Applications

2-(2,5-Dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    2-Maleimidoacetic Acid: Shares a similar structure but differs in the presence of a maleimide group.

    N-Maleoylglycine: Another related compound with a similar pyrrole ring structure.

Uniqueness: 2-(2,5-Dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with thiol groups makes it particularly valuable in biochemical research and industrial applications.

Properties

IUPAC Name

2-(2,5-dihydropyrrol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-2H,3-5H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOSEDKYAKQKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.